molecular formula BrH3O B8087178 Hydrobromide monohydrate

Hydrobromide monohydrate

Cat. No. B8087178
M. Wt: 98.93 g/mol
InChI Key: GVLGAFRNYJVHBC-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Into a 50 mL 3-necked round bottom flask (named A), was placed 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine (500 mg, 3.08 mmol). This was followed by the addition of a solution of HBr (5 mL) in H2O (5 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. To the above was added NaNO2 (230 mg, 3.33 mmol) in several batches, while cooling to a temperature of 0° C. and the mixture was stirred for 30 mins at that temperature. Then into another 50 mL 3-necked round bottom flask (named B), was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of CuBr (550 mg, 3.83 mmol) in HBr/H2O (3 mol/L) (10 mL), while cooling to a temperature of 0° C. The mixture was stirred for 10 minutes. Then was followed by the addition of the reaction solution of flask A with dropwise while the temperature was maintained at 0° C. The resulting solution was allowed to react, with stirring, for 30 minutes while the temperature was maintained at 0° C. The resulting solution was allowed to react, with stirring, for an additional 2 hours at room temperature. The reaction progress was monitored by TLC(ethyl acetate:petroleum ether=1:1). Adjustment of the pH to 9 was accomplished by the addition of NaOH (10%). The resulting solution was extracted three times with 50 mL of CH2Cl2 and the organic layers combined and dried over K2CO3. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:1 ethyl acetate; petroleum ether solvent system. This resulted in 0.45 g (65%) of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as light yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
230 mg
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
550 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5](N)[CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[BrH:13].N([O-])=O.[Na+].[OH-].[Na+]>O.Br.O.C(OCC)(=O)C>[Br:13][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH2:3][N:2]([CH3:1])[CH2:11][CH2:10]2 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1CC2=C(C=CC=C2CC1)N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
230 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
CuBr
Quantity
550 mg
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
Br.O
Step Seven
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 mL 3-necked round bottom flask (named
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 mins at that temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then into another 50 mL 3-necked round bottom flask (named B), was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Then was followed by the addition of the reaction solution of flask A with dropwise while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for 30 minutes while the temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for an additional 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted three times with 50 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
FILTRATION
Type
FILTRATION
Details
A filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a column with a 1:1 ethyl acetate
CUSTOM
Type
CUSTOM
Details
This resulted in 0.45 g (65%) of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline as light yellow oil

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=C2CCN(CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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